Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate
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Overview
Description
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Coupling Reaction: The piperazine and pyrimidine rings are coupled together using a suitable linker, often involving a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Neuropharmacology: The compound’s interaction with neurotransmitter systems makes it a candidate for research in neurological disorders.
Chemical Biology: It is used as a probe to study the interactions of piperazine and pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Ethyl Ester Dihydrochloride: This compound also features a piperazine ring and is used as an antihistamine.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is another acetylcholinesterase inhibitor studied for Alzheimer’s disease.
Uniqueness
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual action on both piperazine and pyrimidine targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C25H28N4O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C25H28N4O3/c1-2-32-23(31)18-21-17-22(30)27-25(26-21)29-15-13-28(14-16-29)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,24H,2,13-16,18H2,1H3,(H,26,27,30) |
InChI Key |
VBIKMBOILPRPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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